molecular formula C11H15ClNO4P B14787282 Ethyl 2-[[chloro(phenoxy)phosphoryl]amino]propanoate

Ethyl 2-[[chloro(phenoxy)phosphoryl]amino]propanoate

Cat. No.: B14787282
M. Wt: 291.67 g/mol
InChI Key: NCRSWTKBLAQFFX-UHFFFAOYSA-N
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Description

Ethyl (chloro(phenoxy)phosphoryl)-L-alaninate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphoryl group bonded to a phenoxy group, a chloro substituent, and an ethyl ester of L-alanine. Its structure allows for diverse reactivity and functionality, making it a valuable subject of study in organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (chloro(phenoxy)phosphoryl)-L-alaninate typically involves the reaction of phenol with phosphorus oxychloride (POCl₃) to form phenoxyphosphoryl dichloride. This intermediate is then reacted with L-alanine ethyl ester hydrochloride in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of ethyl (chloro(phenoxy)phosphoryl)-L-alaninate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis is facilitated by the availability of starting materials and the robustness of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (chloro(phenoxy)phosphoryl)-L-alaninate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The phosphoryl group can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Acids and Bases: Hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.

    Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride may be used for redox reactions.

Major Products

The major products formed from these reactions include substituted derivatives, hydrolyzed products, and various oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl (chloro(phenoxy)phosphoryl)-L-alaninate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: It is used in the production of agrochemicals, flame retardants, and plasticizers due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl (chloro(phenoxy)phosphoryl)-L-alaninate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The phenoxy group may enhance binding affinity and specificity, while the chloro substituent can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Ethyl (chloro(phenoxy)phosphoryl)-L-alaninate can be compared with other organophosphorus compounds such as:

    Ethyl (phenoxy)phosphoryl-L-alaninate: Lacks the chloro substituent, resulting in different reactivity and biological activity.

    Methyl (chloro(phenoxy)phosphoryl)-L-alaninate: Similar structure but with a methyl ester, affecting its hydrolysis rate and solubility.

    Phenoxyphosphoryl derivatives: Various derivatives with different substituents on the phenoxy group, leading to diverse chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[chloro(phenoxy)phosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClNO4P/c1-3-16-11(14)9(2)13-18(12,15)17-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRSWTKBLAQFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClNO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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